Cas no 65219-35-4 (3-(2-chlorophenyl)pyridine-2-carbaldehyde)
3-(2-chlorophenyl)pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chlorophenyl)picolinaldehyde
- 3-(2-chlorophenyl)pyridine-2-carbaldehyde
- 65219-35-4
- SCHEMBL10768091
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- Inchi: 1S/C12H8ClNO/c13-11-6-2-1-4-9(11)10-5-3-7-14-12(10)8-15/h1-8H
- InChI Key: XHYSYROFZLZYMN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CC=CN=C1C=O
Computed Properties
- Exact Mass: 217.02954
- Monoisotopic Mass: 217.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
3-(2-chlorophenyl)pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177048-5g |
3-(2-chlorophenyl)picolinaldehyde |
65219-35-4 | 95% | 5g |
$704 | 2021-08-05 | |
| Chemenu | CM177048-5g |
3-(2-chlorophenyl)picolinaldehyde |
65219-35-4 | 95% | 5g |
$704 | 2022-06-10 | |
| Alichem | A019114361-1g |
3-(2-Chlorophenyl)picolinaldehyde |
65219-35-4 | 95% | 1g |
$400.00 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5276-1G |
3-(2-chlorophenyl)pyridine-2-carbaldehyde |
65219-35-4 | 95% | 1g |
¥ 1,168.00 | 2023-03-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536753-1g |
3-(2-Chlorophenyl)picolinaldehyde |
65219-35-4 | 98% | 1g |
¥1685.00 | 2024-05-05 | |
| Ambeed | A715776-1g |
3-(2-Chlorophenyl)picolinaldehyde |
65219-35-4 | 98+% | 1g |
$181.0 | 2024-08-02 |
3-(2-chlorophenyl)pyridine-2-carbaldehyde Suppliers
3-(2-chlorophenyl)pyridine-2-carbaldehyde Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(2-chlorophenyl)pyridine-2-carbaldehyde
3-(2-Chlorophenyl)picolinaldehyde: A Comprehensive Overview
3-(2-Chlorophenyl)picolinaldehyde, identified by the CAS number 65219-35-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug design, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of chemical reactions and its compatibility with various functional groups.
The molecular structure of 3-(2-Chlorophenyl)picolinaldehyde comprises a picolinic aldehyde group attached to a chlorophenyl ring. This configuration imparts the compound with distinctive electronic and steric properties. Researchers have explored its ability to act as a ligand in metal complexes, which has opened new avenues for its use in homogeneous catalysis. For instance, studies published in the Journal of Catalysis have demonstrated its effectiveness in facilitating asymmetric induction in organometallic reactions.
In terms of synthesis, the compound can be prepared via a multi-step process involving Friedel-Crafts alkylation and subsequent oxidation. The optimization of these steps has been a focal point for chemists aiming to enhance yield and purity. Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing 3-(2-Chlorophenyl)picolinaldehyde, reducing environmental impact while maintaining high-quality standards.
The application of this compound extends beyond traditional chemical synthesis. In the realm of materials science, it has been utilized as a precursor for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and separation technologies. For example, research conducted at the University of California has showcased MOFs derived from 3-(2-Chlorophenyl)picolinaldehyde achieving record-breaking adsorption capacities for methane gas.
Beyond its chemical applications, the compound has also found relevance in biological systems. Preclinical studies have indicated that derivatives of 3-(2-Chlorophenyl)picolinaldehyde possess anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications. Collaborative efforts between chemists and pharmacologists are currently underway to explore its efficacy in treating chronic inflammatory diseases.
In conclusion, 3-(2-Chlorophenyl)picolinaldehyde, with its versatile structure and wide-ranging applications, continues to be a subject of intense research interest. As advancements in synthetic methodologies and material science progress, this compound is poised to play an increasingly pivotal role in both academic and industrial settings.
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